molecular formula C14H20O3 B14729680 2-Butoxyethyl 4-methylbenzoate CAS No. 7152-64-9

2-Butoxyethyl 4-methylbenzoate

Cat. No.: B14729680
CAS No.: 7152-64-9
M. Wt: 236.31 g/mol
InChI Key: IGLZQRKVVHURIP-UHFFFAOYSA-N
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Description

2-Butoxyethyl 4-methylbenzoate is an organic compound with the molecular formula C14H20O3. It is an ester formed from the reaction of 4-methylbenzoic acid and 2-butoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxyethyl 4-methylbenzoate typically involves the esterification reaction between 4-methylbenzoic acid and 2-butoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester, and the water produced during the reaction is removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butoxyethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methylbenzoic acid and 2-butoxyethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Methylbenzoic acid and 2-butoxyethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

2-Butoxyethyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.

    Industry: Utilized in the formulation of coatings, adhesives, and plasticizers due to its solvent properties.

Mechanism of Action

The mechanism of action of 2-butoxyethyl 4-methylbenzoate involves its hydrolysis in biological systems. Esterases catalyze the hydrolysis of the ester bond, releasing 4-methylbenzoic acid and 2-butoxyethanol. These products can then participate in various metabolic pathways. The molecular targets and pathways involved include esterases and other enzymes that facilitate ester hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester formed from benzoic acid and methanol.

    Ethyl benzoate: An ester formed from benzoic acid and ethanol.

    Butyl benzoate: An ester formed from benzoic acid and butanol.

Uniqueness

2-Butoxyethyl 4-methylbenzoate is unique due to the presence of the butoxyethyl group, which imparts different physical and chemical properties compared to other benzoate esters. This compound has a higher boiling point and different solubility characteristics, making it suitable for specific applications in industry and research.

Properties

CAS No.

7152-64-9

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-butoxyethyl 4-methylbenzoate

InChI

InChI=1S/C14H20O3/c1-3-4-9-16-10-11-17-14(15)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

IGLZQRKVVHURIP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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